4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Amino-5-(3-bromophenoxymethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(3-bromophenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-bromophenol with 4-amino-1,2,4-triazole-3-thiol in the presence of a suitable base. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(3-bromophenoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Modified triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-Amino-5-(3-bromophenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-(3-bromophenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenoxymethyl group may enhance the compound’s binding affinity to its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-chlorobenzoic acid: Another compound with an amino group and a halogenated aromatic ring.
Imidazoles: Compounds containing a five-membered ring with two nitrogen atoms, similar to the triazole ring in the target compound.
Uniqueness
4-Amino-5-(3-bromophenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the triazole ring combined with the bromophenoxymethyl group. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C9H9BrN4OS |
---|---|
Molecular Weight |
301.17 g/mol |
IUPAC Name |
4-amino-3-[(3-bromophenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H9BrN4OS/c10-6-2-1-3-7(4-6)15-5-8-12-13-9(16)14(8)11/h1-4H,5,11H2,(H,13,16) |
InChI Key |
FNENUIRQFZDCDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC2=NNC(=S)N2N |
Origin of Product |
United States |
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